molecular formula C10H4BrClF3N B577823 4-Bromo-3-chloro-8-trifluoromethylquinoline CAS No. 1210647-11-2

4-Bromo-3-chloro-8-trifluoromethylquinoline

Cat. No.: B577823
CAS No.: 1210647-11-2
M. Wt: 310.498
InChI Key: FITRLCNJICPROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-8-trifluoromethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is characterized by a fused benzene and pyridine ring, making it a versatile scaffold in medicinal chemistry. The presence of bromine, chlorine, and trifluoromethyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-8-trifluoromethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of 2-trifluoromethylaniline with appropriate halogenated precursors under basic conditions . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-8-trifluoromethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with amines can yield aminoquinolines, while cross-coupling reactions can produce various substituted quinolines.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-8-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form halogen bonds with target proteins, stabilizing the compound-protein complex and inhibiting enzyme activity .

Comparison with Similar Compounds

  • 5,7-Difluoro-8-chloroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Comparison: 4-Bromo-3-chloro-8-trifluoromethylquinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

1210647-11-2

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.498

IUPAC Name

4-bromo-3-chloro-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4BrClF3N/c11-8-5-2-1-3-6(10(13,14)15)9(5)16-4-7(8)12/h1-4H

InChI Key

FITRLCNJICPROF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)Cl)Br

Synonyms

4-Bromo-3-chloro-8-trifluoromethylquinoline

Origin of Product

United States

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